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molecular formula C13H10F3IO3S B1363474 Diphenyliodonium trifluoromethanesulfonate CAS No. 66003-76-7

Diphenyliodonium trifluoromethanesulfonate

Cat. No. B1363474
M. Wt: 430.18 g/mol
InChI Key: SBQIJPBUMNWUKN-UHFFFAOYSA-M
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Patent
US06620957B1

Procedure details

Diphenyliodonium dimethylphosphate (315 mg; 1 mmol) and trifluoromethanesulfonic acid (158 mg; 1.01 mmol) were dissolved in methylene chloride (10 ml), and the resultant mixture was stirred. Half volume of the solvent was removed from the methylene chloride solution through distillation, and ether (50 ml) was added thereto. The mixture was stirred, to thereby precipitate 109 mg of the target compound as white crystals (yield: 72%).
Name
Diphenyliodonium dimethylphosphate
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
COP([O-])(OC)=O.[C:8]1([I+:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[F:21][C:22]([F:28])([F:27])[S:23]([OH:26])(=[O:25])=[O:24]>C(Cl)Cl>[O-:26][S:23]([C:22]([F:28])([F:27])[F:21])(=[O:25])=[O:24].[C:15]1([I+:14][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:0.1,4.5|

Inputs

Step One
Name
Diphenyliodonium dimethylphosphate
Quantity
315 mg
Type
reactant
Smiles
COP(=O)(OC)[O-].C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Name
Quantity
158 mg
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Half volume of the solvent was removed from the methylene chloride solution through distillation, and ether (50 ml)
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
[O-]S(=O)(=O)C(F)(F)F.C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 109 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 25.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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